2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate
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Overview
Description
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. The compound’s unique structure, which includes a brominated and dinitrophenyl azo group, contributes to its distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate typically involves multiple steps. The process begins with the bromination of 4,6-dinitrophenyl, followed by the azo coupling with 1-naphthylamine. The resulting intermediate is then reacted with ethoxyethyl acetate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro compounds and carboxylic acids.
Reduction: Amines are the primary products formed from reduction reactions.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The brominated and dinitrophenyl groups contribute to its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .
Comparison with Similar Compounds
Similar Compounds
Disperse Blue 79: Another azo dye with similar applications in textiles.
BDAP (Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]): Used as a black dye in textiles and fabrics.
Uniqueness
2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate is unique due to its specific combination of brominated and dinitrophenyl groups, which provide distinct chemical properties and reactivity compared to other azo dyes .
Properties
CAS No. |
57119-83-2 |
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Molecular Formula |
C22H20BrN5O7 |
Molecular Weight |
546.3 g/mol |
IUPAC Name |
2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethyl acetate |
InChI |
InChI=1S/C22H20BrN5O7/c1-14(29)35-11-10-34-9-8-24-19-6-7-20(17-5-3-2-4-16(17)19)25-26-22-18(23)12-15(27(30)31)13-21(22)28(32)33/h2-7,12-13,24H,8-11H2,1H3 |
InChI Key |
INEGGYCDKNFPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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